SIQ17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

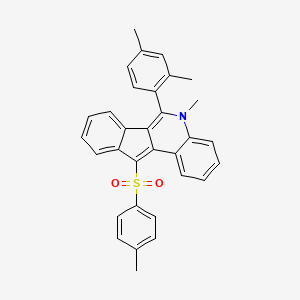

C32H27NO2S |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

6-(2,4-dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline |

InChI |

InChI=1S/C32H27NO2S/c1-20-13-16-23(17-14-20)36(34,35)32-26-10-6-5-9-25(26)29-30(32)27-11-7-8-12-28(27)33(4)31(29)24-18-15-21(2)19-22(24)3/h5-19H,1-4H3 |

InChI Key |

KFSSCFLOWFZBPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C4=CC=CC=C4N(C(=C3C5=CC=CC=C52)C6=C(C=C(C=C6)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Interleukin-17 (IL-17) Pathway Inhibitors

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "SIQ17." The following guide provides a comprehensive overview of the Interleukin-17 (IL-17) signaling pathway, which is a major focus of research and drug development in immunology and oncology. This document is intended to serve as a detailed reference for the mechanism of action of therapeutic agents targeting this pathway.

Introduction to the IL-17 Signaling Pathway

The Interleukin-17 (IL-17) family of cytokines are pro-inflammatory mediators that play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria.[1][2][3] However, dysregulation of the IL-17 signaling axis is a key driver in the pathogenesis of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3] Emerging evidence also implicates IL-17 signaling in various aspects of cancer, including tumor development, progression, and resistance to therapy.[4][5]

The pathway is initiated by the binding of IL-17 cytokines to their specific cell surface receptors, triggering a unique intracellular signaling cascade that culminates in the expression of inflammatory genes. This guide details the core components of this pathway, its regulation, and its role in pathology, providing a mechanistic framework for understanding how inhibitors of this pathway exert their effects.

The IL-17 Ligands and Receptor Complex

The IL-17 family consists of six members (IL-17A through IL-17F). The most studied members are IL-17A and IL-17F, which exist as homodimers or as an IL-17A/F heterodimer.[6][7]

The functional receptor for IL-17A and IL-17F is a heterodimeric complex composed of two subunits:

-

IL-17 Receptor A (IL-17RA): A ubiquitously expressed subunit that is also a component of the receptor complexes for other IL-17 family members like IL-17C and IL-17E (IL-25).[6][7]

-

IL-17 Receptor C (IL-17RC): This subunit confers ligand specificity and is expressed in a more restricted manner, primarily on non-hematopoietic cells such as epithelial and mesenchymal cells.[7]

Effective signal transduction for both IL-17A and IL-17F requires the presence of this IL-17RA/IL-17RC complex.[2]

Core Intracellular Signaling Cascade

Unlike many other cytokine receptor pathways that rely on the JAK-STAT pathway, the IL-17 receptor family utilizes a distinct signaling mechanism centered on the adaptor protein Act1 and the TRAF family of E3 ubiquitin ligases.

Key steps in the cascade include:

-

Act1 Recruitment: Upon ligand binding, a conformational change in the IL-17RA/RC receptor complex leads to the recruitment of the master adaptor molecule, Act1 (also known as CIKS or TRAF3IP2). This interaction is mediated by homotypic interactions between the SEFIR domains present in both the receptor tails and Act1.[3][8]

-

TRAF6 Ubiquitination: Act1 itself possesses E3 ubiquitin ligase activity and contains binding sites for TNF Receptor-Associated Factor (TRAF) proteins.[7][9] It specifically recruits and ubiquitinates TRAF6 with K63-linked polyubiquitin chains.[9][10] This ubiquitination is a critical activation step, serving as a scaffold for downstream signaling complexes.

-

Activation of NF-κB and MAPK Pathways: The activated TRAF6 complex subsequently engages downstream kinases, leading to the activation of two major pro-inflammatory signaling arms:

-

Gene Expression: Nuclear translocation of transcription factors like NF-κB and AP-1 (activated by MAPKs) drives the expression of a wide array of target genes. These include pro-inflammatory cytokines (e.g., IL-6), chemokines that recruit neutrophils (e.g., CXCL1, CXCL8), and antimicrobial peptides.[11][12]

Data Presentation: Key Proteins in the IL-17 Signaling Pathway

The following table summarizes the core components of the IL-17 signaling cascade and their primary functions.

| Protein | Class | Molecular Function | Role in Pathway |

| IL-17A/F | Cytokine | Ligand | Initiates signaling by binding to the IL-17RA/RC complex. |

| IL-17RA | Receptor | Transmembrane Receptor Subunit | Common receptor subunit for multiple IL-17 ligands; recruits Act1.[6] |

| IL-17RC | Receptor | Transmembrane Receptor Subunit | Ligand-binding subunit that confers specificity for IL-17A and IL-17F.[2] |

| Act1 | Adaptor/E3 Ligase | Adaptor Protein, E3 Ubiquitin Ligase | Master mediator that links the receptor to downstream signaling; ubiquitinates TRAF6.[3][9] |

| TRAF6 | E3 Ligase | E3 Ubiquitin Ligase, Adaptor Protein | Recruited and activated by Act1; essential for NF-κB and MAPK activation.[10] |

| TAK1 | Kinase | MAP Kinase Kinase Kinase (MAP3K) | Activated by TRAF6; phosphorylates and activates the IKK complex. |

| IKK Complex | Kinase Complex | IκB Kinase | Phosphorylates IκBα, targeting it for degradation. |

| NF-κB | Transcription Factor | Transcription Factor | Translocates to the nucleus to drive expression of inflammatory genes.[11] |

| p38/JNK/ERK | Kinases | Mitogen-Activated Protein Kinases (MAPK) | Activate transcription factors like AP-1 and regulate mRNA stability.[7] |

Visualization: IL-17 Signaling Pathway

The diagram below illustrates the canonical signaling cascade initiated by IL-17 binding.

Caption: Canonical IL-17 signaling pathway from receptor binding to nuclear gene expression.

Negative Regulation of the IL-17 Pathway

To prevent excessive inflammation, IL-17 signaling is tightly controlled by multiple negative feedback mechanisms.[6][13] Understanding these inhibitory processes is crucial for developing targeted therapies.

-

TRAF3 and TRAF4: Unlike TRAF6, which is a positive regulator, TRAF3 can bind directly to the IL-17RA subunit and compete with Act1, thereby impeding the formation of the active signaling complex.[6][10] TRAF4 can also act as a negative regulator by competing with TRAF6 for binding to Act1.[6][10]

-

Deubiquitinating Enzymes (DUBs): The K63-linked ubiquitination of TRAF6 is a reversible process. DUBs such as USP25 and A20 can remove these ubiquitin chains from TRAF6, effectively terminating the downstream signal.[6][10][14]

-

Feedback Induction of Inhibitors: IL-17 signaling can induce the expression of its own inhibitors. One such example is MCPIP1 (also known as Regnase-1), an endoribonuclease that degrades the mRNA of IL-17 target genes, forming a negative feedback loop.[13]

Caption: Key negative regulatory mechanisms controlling the IL-17 signaling pathway.

Role of IL-17 Signaling in Cancer

The function of IL-17 in cancer is complex and can be context-dependent, sometimes promoting anti-tumor immunity and other times driving tumor progression.[15] However, a significant body of literature supports a pro-tumorigenic role in many solid cancers, including those of the colon, lung, pancreas, and skin.[4][16]

Mechanisms of IL-17-driven tumor promotion include:

-

Chronic Inflammation: IL-17 creates an inflammatory tumor microenvironment that can promote the proliferation and survival of cancer cells.[5]

-

Angiogenesis: IL-17 signaling can induce the expression of pro-angiogenic factors, such as VEGF, promoting the formation of new blood vessels that supply the tumor.

-

Immunosuppression: IL-17 can promote the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment, which inhibit the function of cytotoxic T cells that would otherwise attack the tumor.[5]

-

Therapy Resistance: IL-17 has been shown to mediate resistance to chemotherapy and other targeted therapies in some cancer models.

Experimental Protocols for Interrogating the IL-17 Pathway

Investigating the mechanism of action of an IL-17 pathway inhibitor requires a multi-faceted approach using a variety of in vitro and in vivo models. The following are standard experimental protocols employed in the field.

A. In Vitro Cellular Assays

-

Objective: To determine the direct effect of an inhibitor on IL-17-induced cellular responses.

-

Cell Lines: Fibroblasts (e.g., NIH-3T3), epithelial cells (e.g., HeLa), or keratinocytes are commonly used as they robustly respond to IL-17A.

-

Methodology:

-

Cell Culture: Plate cells at a desired density and allow them to adhere overnight.

-

Pre-treatment: Incubate cells with various concentrations of the test inhibitor (e.g., a small molecule or neutralizing antibody) for 1-2 hours.

-

Stimulation: Add recombinant IL-17A (typically 10-100 ng/mL) to the culture medium. A vehicle control and an IL-17A-only control are essential.

-

Endpoint Analysis:

-

Gene Expression (RT-qPCR): After 4-6 hours of stimulation, isolate total RNA and perform reverse transcription followed by quantitative PCR to measure the mRNA levels of IL-17 target genes (e.g., CXCL1, IL6).

-

Protein Secretion (ELISA/Multiplex): After 18-24 hours, collect the culture supernatant and measure the concentration of secreted chemokines (e.g., CXCL1/KC) or cytokines (e.g., IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Signaling Pathway Activation (Western Blot): For early signaling events (5-30 minutes post-stimulation), lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins like p38, ERK, or IκBα.

-

-

B. Th17 Differentiation and Function Assays

-

Objective: To assess the inhibitor's effect on the differentiation and cytokine production of Th17 cells, the primary source of IL-17.

-

Methodology:

-

Cell Isolation: Isolate naïve CD4+ T cells from mouse splenocytes or human peripheral blood mononuclear cells (PBMCs).

-

Th17 Polarization: Culture the naïve T cells in the presence of anti-CD3 and anti-CD28 antibodies (to provide T-cell receptor stimulation) along with a "cocktail" of polarizing cytokines (e.g., TGF-β, IL-6, IL-23, and anti-IFN-γ/anti-IL-4 antibodies).

-

Inhibitor Treatment: Add the test inhibitor at the beginning of the culture period.

-

Analysis (Day 3-5):

-

Intracellular Cytokine Staining (Flow Cytometry): Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, fix, permeabilize, and stain the cells for intracellular IL-17A. Analyze by flow cytometry to determine the percentage of Th17 cells.

-

Cytokine Secretion (ELISA): Measure the concentration of IL-17A in the culture supernatant from a parallel plate of cells that were not treated with a protein transport inhibitor.

-

-

C. In Vivo Models of IL-17-Mediated Disease

-

Objective: To evaluate the therapeutic efficacy of the inhibitor in a relevant disease model.

-

Models:

-

Imiquimod-induced Psoriasis Model: Topical application of imiquimod cream on mouse skin induces a psoriasis-like inflammation that is highly dependent on the IL-17 axis.

-

Collagen-Induced Arthritis (CIA): A mouse model of rheumatoid arthritis where IL-17 plays a significant pathogenic role.

-

Experimental Autoimmune Encephalomyelitis (EAE): A mouse model for multiple sclerosis where Th17 cells are key drivers of disease.

-

-

General Protocol:

-

Disease Induction: Induce the disease in mice according to the established protocol.

-

Treatment: Administer the inhibitor (e.g., via oral gavage, intraperitoneal injection) either prophylactically (before or at the time of induction) or therapeutically (after disease onset).

-

Monitoring: Score the animals for clinical signs of disease (e.g., skin thickness for psoriasis, joint swelling for arthritis, paralysis for EAE).

-

Terminal Analysis: At the end of the study, collect tissues (e.g., skin, joints) for histological analysis and measure cytokine levels in tissue homogenates or serum.

-

References

- 1. Negative Control of IL-17R Signaling: Implications for Fungal Immunity - Sarah Gaffen [grantome.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 4. rupress.org [rupress.org]

- 5. The role of interleukin-17 in inflammation-related cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sinobiological.com [sinobiological.com]

- 7. Interleukin 17 receptor-based signaling and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]

- 11. commerce.bio-rad.com [commerce.bio-rad.com]

- 12. Structure-function relationships in the IL-17 receptor: Implications for signal transduction and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Negative regulation of IL-17-mediated signaling and inflammation by ubiquitin-specific protease 25 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Biological Function of the IL-17 Signaling Pathway

Disclaimer: Extensive searches for a compound specifically named "SIQ17" did not yield any relevant results in the current scientific literature. It is plausible that this may be a typographical error, a very recent or internal compound designation, or a misunderstanding. The context of the query, focusing on biological function, signaling pathways, and experimental data, strongly suggests a potential interest in the Interleukin-17 (IL-17) signaling pathway . This guide therefore provides a comprehensive overview of the IL-17 pathway, a pivotal area of research in immunology and drug development for a wide range of inflammatory and autoimmune diseases.

Introduction to the IL-17 Signaling Pathway

The Interleukin-17 (IL-17) family consists of six structurally related cytokines: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1][2] These cytokines are secreted as disulfide-linked dimers and are central to the immune system's response to extracellular pathogens, particularly bacteria and fungi.[3][4] The most well-characterized members, IL-17A and IL-17F, are hallmark cytokines produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T cells.[5]

While crucial for host defense, dysregulated IL-17 signaling is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, ankylosing spondylitis, and inflammatory bowel disease.[1][3][6][7] Consequently, the IL-17 pathway has become a major target for therapeutic intervention.[6][8][9][10]

Core Signaling Cascade

The canonical IL-17 signaling pathway is initiated by the binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to a heteromeric receptor complex.[3] This complex is composed of the ubiquitously expressed IL-17 Receptor A (IL-17RA) and the tissue-restricted IL-17 Receptor C (IL-17RC).[11][12]

The key steps in the signaling cascade are as follows:

-

Ligand Binding and Receptor Dimerization: IL-17A binds to the IL-17RA/IL-17RC receptor complex, inducing a conformational change.[11][12]

-

Act1 Recruitment: The intracellular SEFIR domains of the receptor chains recruit the primary adaptor protein, Act1 (also known as CIKS or TRAF3IP2).[7][13] Act1 itself contains a SEFIR domain, enabling this critical interaction.[12]

-

TRAF6 Ubiquitination: Act1 functions as an E3 ubiquitin ligase, recruiting and catalyzing the K63-linked polyubiquitination of TNF receptor-associated factor 6 (TRAF6).[2][7] This ubiquitination is a crucial activation step.

-

Downstream Pathway Activation: Activated TRAF6 serves as a scaffold to engage downstream kinases, leading to the activation of several key transcription factor pathways:[2][5]

-

NF-κB (Nuclear Factor-kappa B): This is a central pathway in IL-17 signaling, leading to the transcription of numerous pro-inflammatory genes.[7][12]

-

MAPK (Mitogen-Activated Protein Kinase): The p38 and JNK pathways are activated, contributing to both transcriptional and post-transcriptional regulation of target genes.[2]

-

C/EBP (CCAAT/enhancer-binding protein): This pathway is also engaged and cooperates with NF-κB to drive the expression of inflammatory mediators.[5]

-

Activation of these pathways culminates in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8) that recruit neutrophils, and antimicrobial peptides, collectively orchestrating a robust inflammatory response.[5][6]

Quantitative Data on IL-17 Pathway Modulation

The development of therapeutic agents targeting the IL-17 pathway has provided a wealth of quantitative data on the effects of its inhibition. Below are tables summarizing key findings from clinical trials of IL-17 inhibitors in psoriasis and from in vitro reporter assays.

| Drug Name | Target | Dosing Regimen (Maintenance) | PASI 75 Response Rate | PASI 90 Response Rate | Reference |

| Secukinumab | IL-17A | 300 mg every 4 weeks | ~82% | ~59% | [14] |

| Ixekizumab | IL-17A | 80 mg every 4 weeks | ~87-90% | ~71% | [15] |

| Brodalumab | IL-17RA | 210 mg every 2 weeks | ~85% | ~70% | [9][14] |

| Table 1: Efficacy of FDA-Approved IL-17 Pathway Inhibitors in Plaque Psoriasis. PASI 75/90 represents a 75% or 90% reduction in the Psoriasis Area and Severity Index score, a measure of disease severity. |

| Cell Line | Stimulus | Parameter Measured | Result | Reference |

| Human IL-17 RA/RC (Luc) HEK293 | Human IL-17A | Luciferase Activity (Max Fold Induction) | ~340-fold | [16] |

| Human IL-17 RA/RC (Luc) HEK293 | Human IL-17F | Luciferase Activity (Max Fold Induction) | ~53-fold | [16] |

| Human IL-17 RA/RC (Luc) HEK293 | IL-17A (0.01 µg/mL) + Bimekizumab | EC50 of Inhibition | ~0.029 µg/mL | [16] |

| Table 2: Representative Data from IL-17 Responsive Reporter Cell Line Assays. These assays quantify the activation of the IL-17 pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB response element. |

Experimental Protocols for Studying the IL-17 Pathway

Investigating the IL-17 signaling pathway involves a variety of techniques. Below are detailed methodologies for three key experiments.

Protocol 1: Quantification of IL-17A by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a sandwich ELISA to measure IL-17A concentrations in samples like cell culture supernatants, serum, or plasma.

Materials:

-

96-well high-affinity protein binding ELISA plate

-

Capture Antibody (anti-human IL-17A)

-

Detection Antibody (biotinylated anti-human IL-17A)

-

Recombinant Human IL-17A standard

-

Assay Diluent (e.g., PBS with 1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

-

Stop Solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Dilute the capture antibody in coating buffer. Add 100 µL to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[17]

-

Washing: Aspirate the coating solution and wash the wells three times with 250 µL of Wash Buffer per well.[17]

-

Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Standard and Sample Incubation: Wash the plate as in step 2. Prepare serial dilutions of the recombinant IL-17A standard in Assay Diluent. Add 100 µL of standards and samples to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.[18]

-

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[17][18]

-

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30-45 minutes at room temperature.[18]

-

Substrate Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature until a color change is observed.[18]

-

Reaction Stopping and Reading: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Read the absorbance at 450 nm on a microplate reader immediately.[18]

-

Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of IL-17A in the samples.

Protocol 2: Flow Cytometric Analysis of Intracellular IL-17 in Th17 Cells

This protocol is for identifying and quantifying Th17 cells by detecting intracellular IL-17A expression.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD4+ T cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cell stimulation cocktail (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fixable viability dye

-

Surface antibodies (e.g., anti-CD3, anti-CD4)

-

Fixation/Permeabilization Buffer

-

Intracellular antibody (e.g., anti-IL-17A-PE)

-

Flow cytometer

Procedure:

-

Cell Stimulation: Culture cells (e.g., 1-2 x 10⁶ cells/mL) in complete medium. Stimulate with PMA (e.g., 25-50 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a protein transport inhibitor (e.g., Monensin) for 4-5 hours at 37°C, 5% CO₂.[19][20]

-

Surface Staining: Harvest and wash the cells. Stain with a fixable viability dye to exclude dead cells. Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD4) for 20-30 minutes on ice in the dark.[20]

-

Fixation and Permeabilization: Wash the cells to remove excess surface antibodies. Resuspend in Fixation/Permeabilization buffer and incubate for 20-30 minutes at 4°C. This step fixes the cells and makes the cell membrane permeable to antibodies.[21]

-

Intracellular Staining: Wash the cells with Permeabilization Buffer. Resuspend the cells in Permeabilization Buffer containing the fluorochrome-conjugated anti-IL-17A antibody. Incubate for 30 minutes at 4°C in the dark.[21][22]

-

Acquisition: Wash the cells twice with Permeabilization Buffer and resuspend in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS). Acquire data on a flow cytometer.

-

Analysis: Gate on live, single cells, followed by gating on CD4+ T cells. Within the CD4+ population, quantify the percentage of cells expressing IL-17A.[21]

Protocol 3: IL-17A Responsive Reporter Gene Assay

This cell-based assay is used for screening compounds that modulate the IL-17 signaling pathway.

Materials:

-

HEK293 cell line stably expressing IL-17RA, IL-17RC, and an NF-κB-luciferase reporter construct (e.g., HEK-Blue™ IL-17 or similar).[23][24]

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human IL-17A

-

Test compounds (potential inhibitors or activators)

-

96-well white, clear-bottom assay plates

-

Luciferase assay reagent system (e.g., ONE-Step™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the reporter cells into a 96-well white plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO₂.

-

Compound Addition: Prepare serial dilutions of the test compounds in assay medium. Add the diluted compounds to the appropriate wells. For antagonist screening, this is a pre-incubation step. Incubate for 1 hour at 37°C.[25]

-

IL-17A Stimulation: Add recombinant human IL-17A to the wells to a final concentration that gives a robust signal (e.g., determined from a dose-response curve, often in the ng/mL range). For agonist screening, add the test compound without IL-17A.[24][25]

-

Incubation: Incubate the plate for 6-24 hours at 37°C to allow for reporter gene expression.[25]

-

Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol.

-

Signal Quantification: Measure luminescence using a plate reader (luminometer).[25]

-

Data Analysis: For inhibitor screening, calculate the percent inhibition of the IL-17A-induced signal for each compound concentration and determine the IC₅₀ value. For agonist screening, determine the EC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the core signaling pathway and a typical experimental workflow, adhering to the specified design constraints.

Caption: Core components of the canonical IL-17 signaling pathway.

Caption: Workflow for screening IL-17 pathway inhibitors.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. cusabio.com [cusabio.com]

- 3. The IL-17 family of cytokines in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immune response - IL-17 signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 6. researchgate.net [researchgate.net]

- 7. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Interleukin-17 inhibitors. A new era in treatment of psoriasis and other skin diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The metabolism-modulating activity of IL-17 signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. emjreviews.com [emjreviews.com]

- 15. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human IL-17 RA/IL-17 RC (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]

- 17. ulab360.com [ulab360.com]

- 18. raybiotech.com [raybiotech.com]

- 19. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]

- 20. Flow cytometry for determination of Th1, Th2, and Th17 cell proportions [bio-protocol.org]

- 21. pubcompare.ai [pubcompare.ai]

- 22. miltenyibiotec.com [miltenyibiotec.com]

- 23. invivogen.com [invivogen.com]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the IL-17 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-17 (IL-17) family of cytokines and their signaling pathways are central regulators of inflammation and immunity. While initially identified for their role in host defense against extracellular pathogens, dysregulation of IL-17 signaling is a key driver in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the IL-17 signaling pathway, including its core components, mechanism of action, and downstream targets. It is designed to serve as a resource for researchers, scientists, and drug development professionals working to understand and therapeutically target this critical pathway.

The IL-17 Family and their Receptors

The IL-17 family consists of six structurally related cytokines: IL-17A, IL-17B, IL-17C, IL-17D, IL-17E (also known as IL-25), and IL-17F.[1] These cytokines are produced by various immune cells, most notably T helper 17 (Th17) cells.[2] They exert their effects by binding to a family of five transmembrane receptors: IL-17RA, IL-17RB, IL-17RC, IL-17RD, and IL-17RE.[3] The most well-characterized signaling is initiated by IL-17A and IL-17F, which can form homodimers or an IL-17A/F heterodimer. These cytokines signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[3][4][5]

Quantitative Data: Ligand-Receptor Binding Affinities

The binding affinities of IL-17 cytokines to their receptors are crucial for initiating the signaling cascade. These interactions have been quantified using techniques such as surface plasmon resonance (SPR).

| Ligand | Receptor/Receptor Complex | Binding Affinity (Kd) | Species | Reference |

| Human IL-17A | Human IL-17RA | ~4 x 10^7 M⁻¹ | Human | [6] |

| Human IL-17A | Human IL-17RC | High Affinity | Human | [7][8] |

| Human IL-17F | Human IL-17RA | ~1000-fold lower than IL-17A | Human | [7] |

| Human IL-17F | Human IL-17RC | High Affinity | Human | [7][8] |

| Murine IL-17A | Murine IL-17RA | Equal affinity to IL-17F | Murine | [8] |

| Murine IL-17F | Murine IL-17RC | Preferential Binding | Murine | [8] |

| Human IL-25 (IL-17E) | Human IL-17RB | High Affinity | Human | [9] |

| Brodalumab (antibody) | Human IL-17RA | 0.24 nM | Human | [10] |

The IL-17 Signaling Cascade

The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex triggers a downstream signaling cascade that culminates in the activation of transcription factors and the expression of pro-inflammatory genes.

A key adaptor protein, Act1 (NF-κB activator 1), is recruited to the intracellular domain of the IL-17RA/RC complex.[4][5] Act1 then recruits TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[3][4] This leads to the activation of several downstream pathways, including the canonical NF-κB pathway and the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38).[3][5] These pathways converge to activate transcription factors such as NF-κB , AP-1 , and C/EBP (CCAAT/enhancer-binding protein), which then drive the expression of a wide range of target genes.[4]

Downstream Target Genes of IL-17 Signaling

The activation of the IL-17 signaling pathway leads to the upregulation of a diverse array of genes involved in inflammation, immunity, and tissue remodeling. These include pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

Quantitative Data: IL-17A-Induced Gene Expression Changes

The following table summarizes the fold changes in the expression of key target genes in response to IL-17A treatment in human chondrocytes and synovial fibroblasts.

| Gene | Cell Type | Fold Change (IL-17A vs. Control) | p-value | Reference |

| CCL20 | Chondrocytes | 4.6 | 0.431 | [11] |

| CXCL1 | Chondrocytes | 5.0 | 0.412 | [11] |

| CXCL2 | Chondrocytes | 3.7 | 0.835 | [11] |

| CXCL3 | Chondrocytes | 3.6 | 0.835 | [11] |

| CXCL6 | Chondrocytes | 4.1 | 1.000 | [11] |

| NFKBIZ | Chondrocytes | 3.2 | 0.021 | [11] |

| IL-17A | Adenomyosis Tissue | 7.28 | 0.047 | [12] |

| IL-17R | Adenomyosis Tissue | 1.99 | 0.027 | [12] |

Note: The provided p-values in the reference for chondrocytes indicate that while there are fold changes, they may not all be statistically significant in that particular experimental setup.

Experimental Protocols for Studying the IL-17 Signaling Pathway

A variety of experimental techniques are employed to investigate the different aspects of the IL-17 signaling pathway. Below are detailed methodologies for some of the key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17 Quantification

ELISA is a widely used method to quantify the concentration of IL-17 in biological samples such as cell culture supernatants, serum, and plasma.

Principle: A capture antibody specific for IL-17 is coated onto a microplate. The sample is added, and any IL-17 present binds to the antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. A substrate solution is added, and the color development is proportional to the amount of IL-17.

Detailed Protocol:

-

Plate Preparation: Coat a 96-well microplate with a capture antibody specific for human IL-17.

-

Sample and Standard Preparation: Prepare serial dilutions of a known concentration of recombinant human IL-17 to generate a standard curve. Prepare samples (cell culture supernatants, serum, etc.) for analysis.

-

Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 1.5-3 hours at room temperature.[13]

-

Washing: Wash the plate three to four times with wash buffer.[13]

-

Detection Antibody: Add 100 µL of biotinylated anti-human IL-17 detection antibody to each well and incubate for 1 hour at room temperature.[14]

-

Washing: Repeat the wash step.

-

Streptavidin-HRP: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.[13][15]

-

Washing: Repeat the wash step.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 10-30 minutes at room temperature in the dark.[13][16]

-

Stop Reaction: Add 50-100 µL of stop solution to each well.[13]

-

Measurement: Read the absorbance at 450 nm using a microplate reader.[16]

-

Analysis: Calculate the concentration of IL-17 in the samples by comparing their absorbance to the standard curve.

Western Blotting for IL-17 Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Detailed Protocol:

-

Sample Preparation: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates.[17][18]

-

Gel Electrophoresis: Denature protein samples by boiling in Laemmli sample buffer. Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., IL-17RA, Act1, phospho-NF-κB) overnight at 4°C with gentle agitation.[17][18]

-

Washing: Wash the membrane three to five times for 5 minutes each with TBST.[17][18]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[17][18]

-

Washing: Repeat the wash step.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imager or X-ray film.[17]

-

Analysis: Analyze the band intensities to determine the relative abundance of the target protein.

Luciferase Reporter Assay for NF-κB Activation

This assay is used to measure the activation of the NF-κB signaling pathway in response to IL-17 stimulation.

Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Upon stimulation with IL-17, activated NF-κB binds to these elements and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to NF-κB activity. A second reporter, such as Renilla luciferase, is often co-transfected as an internal control.[19]

Detailed Protocol:

-

Cell Culture and Transfection: Seed cells in a 96-well plate and transfect with the NF-κB luciferase reporter vector and a control Renilla luciferase vector using a suitable transfection reagent.[19]

-

Stimulation: After 24 hours, treat the cells with IL-17 or other stimuli for 6-24 hours.[19]

-

Cell Lysis: Lyse the cells using a passive lysis buffer.[20]

-

Luciferase Assay:

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a powerful technique to identify the genome-wide binding sites of transcription factors, such as those activated by IL-17 signaling.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the transcription factor of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and sequenced.

Detailed Protocol:

-

Cross-linking and Cell Lysis: Cross-link proteins to DNA in cells with formaldehyde. Lyse the cells to release the chromatin.

-

Chromatin Shearing: Shear the chromatin into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target transcription factor (e.g., NF-κB, C/EBPβ) overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, which correspond to the binding sites of the transcription factor.

Conclusion

The IL-17 signaling pathway is a complex and tightly regulated system that plays a critical role in both protective immunity and the pathogenesis of inflammatory diseases. A thorough understanding of its molecular components, signaling mechanisms, and downstream effects is essential for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers dedicated to unraveling the complexities of IL-17 biology and translating this knowledge into effective treatments for a wide range of debilitating diseases.

References

- 1. Interleukin-17 and its target genes: mechanisms of interleukin-17 function in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 3. cusabio.com [cusabio.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-function relationships in the IL-17 receptor: Implications for signal transduction and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the IL-17 Receptor Related Molecule IL-17RC as the Receptor for IL-17F - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-17RC: A partner in IL-17 signaling and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. researchgate.net [researchgate.net]

- 13. sabbiotech.com [sabbiotech.com]

- 14. portal.cytodocs.com [portal.cytodocs.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. cloud-clone.com [cloud-clone.com]

- 17. origene.com [origene.com]

- 18. bio-rad.com [bio-rad.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Literature Review on SOX17 in Cancer Research

As the initial search for "SIQ17" in cancer research did not yield relevant results, it is highly probable that this was a typographical error for "SOX17," a well-documented transcription factor with a significant role in various cancers. This review will proceed under the assumption that the intended topic is SOX17.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SRY-Box Transcription Factor 17 (SOX17) is a member of the SOX (SRY-related HMG-box) family of transcription factors, which play crucial roles in embryonic development and cell fate determination. In recent years, a growing body of evidence has implicated SOX17 as a key regulator in the pathogenesis of several cancers. Primarily functioning as a tumor suppressor, SOX17 is frequently downregulated in various malignancies, including cervical, lung, and clear-cell renal cell carcinoma.[1] Its inactivation, often through epigenetic mechanisms like promoter hypermethylation, leads to the dysregulation of critical signaling pathways, most notably the Wnt/β-catenin pathway, thereby promoting cancer cell proliferation, survival, and metastasis.[1][2] This guide provides a comprehensive overview of the current understanding of SOX17 in cancer research, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SOX17 in different cancers, providing a comparative overview of its expression, methylation status, and functional impact.

Table 1: SOX17 Expression and Promoter Methylation in Cancer

| Cancer Type | Tissue Type | SOX17 Expression Status | SOX17 Promoter Methylation Frequency | Reference |

| Cervical Cancer | Normal Cervix | High | - | [3] |

| High-grade Squamous Intraepithelial Lesion | Moderate | - | [3] | |

| Cervical Cancer | Low | High | [3] | |

| Lung Cancer | Primary Lung Cancer | - | 60.2% (53/88) | [1] |

| Adjacent Normal Tissue | - | 17.2% (5/29) | [1] | |

| Clear-Cell Renal Cell Carcinoma (ccRCC) | ccRCC Tissues | Low | 60% (33/55) | [4][5] |

| Adjacent Non-malignant Kidney Tissues | High | 10% (1/10) | [4][5] | |

| Ovarian Cancer | Ovarian Tumors | 96% positive (n=242) | - | [6][7] |

| Endometrial Cancer | Endometrial Tumors | 94% positive (n=155) | - | [6][7] |

Table 2: Functional Impact of SOX17 Modulation in Cancer Cells

| Cancer Type | Cell Line | Experimental Condition | Quantitative Effect on Cell Proliferation/Viability | Quantitative Effect on Cell Cycle | Reference |

| Cervical Cancer | HeLa | SOX17 Overexpression | Significant growth inhibition (p < 0.001); Decreased cell viability (p < 0.01) | Increase in G0/G1 phase (54.2 ± 3.0% vs. 48.8 ± 3.0%, p < 0.05) | [3] |

| HeLa | SOX17 Knockdown | Markedly promoted cell growth (p < 0.01); Increased cell viability (p < 0.001) | Decrease in G0/G1 phase (45.2 ± 0.9% vs. 48.3 ± 0.8%, p < 0.01) | [3] | |

| C-33A | SOX17 Overexpression | Significant growth inhibition (p < 0.001); Decreased cell viability (p < 0.001) | Increase in G0/G1 phase (59.0 ± 2.1% vs. 43.2 ± 2.3%, p < 0.001) | [3] | |

| Lung Cancer | H23 | SOX17 Re-expression | Suppressed lung cancer cell proliferation | - | [1] |

| Clear-Cell Renal Cell Carcinoma (ccRCC) | RCC cell lines | SOX17 Overexpression | Suppressed proliferation | - | [5] |

Table 3: Impact of SOX17 on Wnt/β-catenin Signaling

| Cancer Type | Cell Line | Experimental Condition | Effect on TOP/FOP-Flash Reporter Activity | Reference |

| Cervical Cancer | HeLa | SOX17 Overexpression | Significant inhibition of TOP-Flash activity (p < 0.05) | [3] |

| HeLa | SOX17 Knockdown | Dramatic increase in TOP-Flash activity (p < 0.05) | [3] | |

| SiHa | SOX17 Overexpression | Significant inhibition of TOP-Flash activity (p < 0.05) | [3] | |

| SiHa | SOX17 Knockdown | Dramatic increase in TOP-Flash activity (p < 0.01) | [3] |

Signaling Pathway

SOX17 primarily exerts its tumor-suppressive effects by antagonizing the Wnt/β-catenin signaling pathway.[3] In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors to activate the transcription of target genes involved in cell proliferation and survival, such as c-Myc and Cyclin D1.

SOX17 has been shown to directly interact with β-catenin and TCF4, leading to the suppression of their transcriptional activity.[3] Furthermore, studies in cervical cancer have demonstrated that SOX17 can directly bind to the promoter region of β-catenin, thereby transcriptionally repressing its expression.[3] This dual mechanism of inhibition effectively dampens the oncogenic output of the Wnt/β-catenin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of SOX17 in cancer.

Generation of SOX17-Overexpressing Stable Cell Lines

This protocol describes the generation of cancer cell lines that stably overexpress SOX17, enabling the study of its long-term effects.

Methodology:

-

Vector Construction: The full-length human SOX17 cDNA is cloned into a mammalian expression vector containing a strong constitutive promoter (e.g., CMV) and a selectable marker, such as the neomycin resistance gene.

-

Transfection: Cancer cells (e.g., HeLa, H23) are plated and grown to 70-80% confluency. The cells are then transfected with the SOX17 expression vector or an empty vector control using a suitable transfection reagent (e.g., Lipofectamine 2000).

-

Selection: 48 hours post-transfection, the culture medium is replaced with a medium containing the appropriate selection antibiotic (e.g., G418). The concentration of the antibiotic should be predetermined by generating a kill curve for the specific cell line. The selection medium is refreshed every 3-4 days.

-

Colony Isolation and Expansion: After 2-3 weeks of selection, distinct antibiotic-resistant colonies will become visible. Individual colonies are isolated using cloning cylinders or by manual picking and transferred to separate culture dishes for expansion.

-

Validation: Once the clonal populations have been expanded, SOX17 overexpression is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qPCR) and Western blotting, respectively.

Methylation-Specific PCR (MSP) for SOX17 Promoter

MSP is a technique used to determine the methylation status of the SOX17 promoter, a common mechanism of its silencing in cancer.[8][9][10]

Methodology:

-

Genomic DNA Isolation: High-quality genomic DNA is extracted from cancer cells or tissues and adjacent normal tissues.

-

Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

-

Primer Design: Two pairs of PCR primers are designed for the SOX17 promoter region of interest. One pair is specific for the methylated sequence (containing CG), and the other is specific for the unmethylated sequence (containing UG, which was originally TG).

-

PCR Amplification: Two separate PCR reactions are performed for each bisulfite-treated DNA sample, one with the methylated-specific primers and one with the unmethylated-specific primers.

-

Gel Electrophoresis: The PCR products are resolved on an agarose gel. The presence of a PCR product in the reaction with methylated-specific primers indicates methylation, while a product in the reaction with unmethylated-specific primers indicates a lack of methylation.

TOP/FOP-Flash Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.[11][12][13]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 24-well plates and allowed to attach overnight.

-

Co-transfection: Cells are co-transfected with the following plasmids:

-

Either the TOP-Flash (containing wild-type TCF/LEF binding sites) or FOP-Flash (containing mutated TCF/LEF binding sites) reporter plasmid.

-

A Renilla luciferase reporter plasmid as an internal control for transfection efficiency.

-

An expression plasmid for SOX17 or an shRNA plasmid targeting SOX17 to assess its effect on Wnt signaling.

-

-

Incubation: The transfected cells are incubated for 24-48 hours to allow for plasmid expression.

-

Cell Lysis and Luciferase Measurement: Cells are lysed, and the firefly (from TOP/FOP-Flash) and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The Wnt/β-catenin signaling activity is expressed as the ratio of normalized TOP-Flash activity to FOP-Flash activity.

Conclusion

SOX17 has emerged as a critical tumor suppressor in a variety of cancers, with its downregulation, frequently mediated by promoter hypermethylation, contributing to tumorigenesis. Its primary anti-cancer mechanism involves the potent inhibition of the Wnt/β-catenin signaling pathway. The consistent findings across different cancer types highlight SOX17 as a potential biomarker for diagnosis and prognosis, as well as a promising target for therapeutic intervention. The development of strategies to restore SOX17 expression or function, such as demethylating agents, could offer novel avenues for cancer treatment. The experimental protocols detailed in this guide provide a robust framework for further investigation into the multifaceted role of SOX17 in cancer biology.

References

- 1. SOX17 Methylation Inhibits Its Antagonism of Wnt Signaling Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pan-cancer Analysis Reveals Cancer-dependent Expression of SOX17 and Associated Clinical Outcomes | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 3. SOX17 restrains proliferation and tumor formation by down-regulating activity of the Wnt/β-catenin signaling pathway via trans-suppressing β-catenin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. SOX17 Antagonizes the WNT Signaling Pathway and is Epigenetically Inactivated in Clear-Cell Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A comprehensive analysis of SOX17 expression by immunohistochemistry in human epithelial tumors, with an emphasis on gynecologic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneticeducation.co.in [geneticeducation.co.in]

- 9. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methylation-specific PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]

- 12. jcancer.org [jcancer.org]

- 13. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

An In-depth Technical Guide to QS-17/18 Analogue 7: A Promising Vaccine Adjuvant

Disclaimer: Initial searches for the chemical compound "SIQ17" did not yield a matching result. Based on the context of chemical structure and properties, this guide focuses on the closely related and scientifically documented QS-17/18 analogue 7 , a synthetic saponin derivative with significant potential as a vaccine adjuvant.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and immunological activity of QS-17/18 analogue 7 for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

QS-17/18 analogue 7 is a complex saponin, a class of naturally derived glycosides known for their immunostimulatory properties. It is a synthetic derivative of the natural saponins QS-17 and QS-18, which are extracted from the bark of the Quillaja saponaria Molina tree. The analogue was designed to retain the adjuvant properties of the natural compounds while potentially offering improved stability and a more defined chemical profile.

The structure of QS-17/18 analogue 7 is characterized by a triterpenoid aglycone core, quillaic acid, which is glycosylated with a branched oligosaccharide chain. A key feature of this analogue is the presence of a dodecylamine side chain, which is crucial for its immunological activity.

Physicochemical Properties of QS-17/18 Analogue 7

| Property | Value | Reference |

| Molecular Formula | C87H144NO40 | [1] |

| Molecular Weight | 1844.05 g/mol | [1] |

| Solubility | Soluble in aqueous solutions. Injected as a clear solution at 1.0 mg/mL. | [2] |

| Physical State | White solid (for a key intermediate). | [2] |

Synthesis of QS-17/18 Analogue 7

The synthesis of QS-17/18 analogue 7 is a multi-step process that involves the strategic coupling of a complex pentasaccharide donor with a known glycosyl acceptor, followed by the introduction of the dodecylamine side chain and subsequent deprotection steps.

Retrosynthetic Analysis

The retrosynthetic strategy for QS-17/18 analogue 7 involves disconnecting the molecule into three key building blocks: the dodecylamine side chain, a central intermediate (compound 9), and a pentasaccharide donor. The pentasaccharide itself is assembled from smaller, protected monosaccharide units.[2]

Experimental Protocols

The synthesis is a complex, multi-step process. A summarized protocol is provided below, based on published literature. For detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is recommended to consult the primary research articles.

Key Synthesis Steps:

-

Preparation of the Pentasaccharide Donor: This involves a two-stage allyl-glycoside-donor-activation approach, using protected allyl glycoside building blocks.[2]

-

Coupling of Pentasaccharide and Glycosyl Acceptor: The pentasaccharide donor is coupled with a known glycosyl acceptor to form the core structure.[2]

-

Deprotection and Formation of Intermediate 9: The protecting groups are removed to yield the key intermediate.[2]

-

Coupling with Dodecylamine: The intermediate is then coupled with dodecylamine to introduce the crucial side chain.[2]

-

Final Deprotection: The remaining protecting groups are removed to yield the final product, QS-17/18 analogue 7.[2]

Immunological Properties and Mechanism of Action

QS-17/18 analogue 7 is a potent vaccine adjuvant, meaning it enhances the immune response to a co-administered antigen. Its primary mechanism of action is to potentiate a mixed Th1 and Th2 immune response.[2][3]

Adjuvant Activity

Studies have shown that QS-17/18 analogue 7 is as effective as the complex saponin mixture GPI-0100 in potentiating serum IgG antibody activity against a model antigen (rHagB).[2] This includes the induction of both IgG1 (associated with a Th2 response) and IgG2a (associated with a Th1 response) antibodies.[2]

Summary of Adjuvant Activity Data

| Adjuvant | Antigen | Dose | Key Findings | Reference |

| QS-17/18 analogue 7 | rHagB | 100 µg | Potentiated a mixed Th1/Th2 immune response, similar to GPI-0100. Significantly higher serum IgG, IgG1, and IgG2a responses compared to antigen alone. | [2][4] |

| GPI-0100 | rHagB | 100 µg | Induced a mixed Th1/Th2 immune response with high levels of IgG, IgG1, and IgG2a. | [2][4] |

| QS-21 analogue 6 | rHagB | 100 µg | Primarily induced a Th2-like immunity. | [2] |

Proposed Mechanism of Action

The precise molecular mechanism of action for QS-17/18 analogue 7 is not fully elucidated, but it is believed to follow the general mechanism of saponin-based adjuvants. This involves the activation of antigen-presenting cells (APCs), such as dendritic cells, which in turn leads to the stimulation of T helper (Th) cells and a robust adaptive immune response.

The induction of a mixed Th1/Th2 response is a key feature of QS-17/18 analogue 7. The Th1 response is crucial for cell-mediated immunity, which is important for clearing intracellular pathogens and cancer cells. The Th2 response is primarily involved in humoral immunity and the production of antibodies. The ability of QS-17/18 analogue 7 to stimulate both arms of the adaptive immune system makes it a promising adjuvant for a wide range of vaccines.

Conclusion

QS-17/18 analogue 7 is a structurally defined, synthetic saponin with potent adjuvant activity. Its ability to induce a balanced Th1/Th2 immune response makes it a promising candidate for the development of new and more effective vaccines against a variety of diseases. Further research into its precise mechanism of action and its performance with a broader range of antigens will be crucial for its translation into clinical applications. As a structurally defined alternative to complex mixtures like GPI-0100, QS-17/18 analogue 7 offers significant advantages for a more rational design of next-generation vaccine adjuvants.[2][3]

References

Early-Stage Research on SI-X: A Potent and Selective SQ-17 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the early-stage research and development of SI-X, a novel small molecule inhibitor of the SQ-17 signaling pathway. The SQ-17 pathway is a critical mediator of inflammatory responses and has been implicated in the pathogenesis of various autoimmune diseases and cancers. This guide details the mechanism of action of SI-X, its preclinical efficacy in relevant cellular and animal models, and the experimental protocols utilized in its initial characterization. All quantitative data are presented in tabular format for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to the SQ-17 Signaling Pathway

The SQ-17 signaling pathway plays a pivotal role in modulating inflammatory and immune responses. The binding of the SQ-17 ligand to its receptor complex initiates a downstream signaling cascade, culminating in the activation of transcription factors that drive the expression of pro-inflammatory cytokines and chemokines. Dysregulation of this pathway is a key factor in the pathology of numerous chronic inflammatory conditions and certain malignancies.

Mechanism of Action of SI-X

SI-X is a highly selective, ATP-competitive inhibitor of a critical downstream kinase within the SQ-17 pathway. By binding to the kinase's active site, SI-X effectively blocks the phosphorylation of its downstream targets, thereby attenuating the pro-inflammatory signaling cascade.

Figure 1: Simplified SQ-17 Signaling Pathway and the inhibitory action of SI-X.

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo data for SI-X.

Table 1: In Vitro Potency and Selectivity of SI-X

| Parameter | Value |

| Target Kinase IC50 | 5 nM |

| Selectivity (vs. Panel of 100 Kinases) | >1000-fold for most kinases |

| Cellular IC50 (SQ-17-stimulated Cytokine Release) | 50 nM |

Table 2: In Vitro Cellular Effects of SI-X

| Cell Line | Assay | Endpoint | Result |

| Human T-cells | Cytokine Release | IL-6 reduction | 85% inhibition at 1 µM |

| Human Synovial Fibroblasts | Proliferation | BrdU incorporation | 60% inhibition at 1 µM |

| Cancer Cell Line A | Viability (72h) | CellTiter-Glo | GI50 = 2.5 µM |

Table 3: In Vivo Efficacy of SI-X in a Mouse Model of Arthritis

| Treatment Group | Dose | Clinical Score (mean ± SEM) | Paw Swelling (mm, mean ± SEM) |

| Vehicle | - | 10.2 ± 0.8 | 2.1 ± 0.2 |

| SI-X | 10 mg/kg, QD | 4.5 ± 0.5 | 1.1 ± 0.1 |

| SI-X | 30 mg/kg, QD | 2.1 ± 0.3 | 0.6 ± 0.1 |

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of SI-X against the target kinase.

Materials:

-

Recombinant human target kinase

-

ATP

-

Peptide substrate

-

SI-X (serially diluted)

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of SI-X in DMSO.

-

Add 5 µL of the kinase solution to each well of a 384-well plate.

-

Add 2 µL of the SI-X dilutions or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 3 µL of a mixture of the peptide substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Cytokine Release Assay

Objective: To measure the effect of SI-X on SQ-17-induced cytokine release in human T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant human SQ-17 ligand

-

SI-X (serially diluted)

-

Human IL-6 ELISA kit

-

96-well cell culture plates

Procedure:

-

Plate T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Treat the cells with serial dilutions of SI-X for 1 hour.

-

Stimulate the cells with the SQ-17 ligand for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's protocol.

-

Determine the cellular IC50 value.

In Vivo Mouse Model of Arthritis

Objective: To evaluate the in vivo efficacy of SI-X in a collagen-induced arthritis (CIA) mouse model.

Materials:

-

DBA/1 mice

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

SI-X formulated for oral administration

-

Vehicle control

Procedure:

-

Induce arthritis in mice by immunization with bovine type II collagen emulsified in CFA.

-

On day 21, administer a booster injection of type II collagen in IFA.

-

Begin daily oral administration of SI-X or vehicle control upon the onset of clinical signs of arthritis.

-

Monitor the mice daily for clinical signs of arthritis and measure paw swelling using calipers.

-

At the end of the study, collect tissues for histological analysis.

Experimental and Logical Workflows

Figure 2: A typical workflow for the screening and selection of kinase inhibitors.

Figure 3: Logical flow from pathological state to therapeutic effect of SI-X.

Conclusion

The early-stage research on SI-X demonstrates its potential as a potent and selective inhibitor of the SQ-17 signaling pathway. The promising in vitro and in vivo data warrant further investigation and development of SI-X as a potential therapeutic agent for SQ-17-mediated diseases. Future studies will focus on comprehensive pharmacokinetic and toxicological profiling to support its advancement into clinical trials.

An In-depth Technical Guide to the p53 Signaling Pathway and Therapeutic Intervention

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches for a specific molecule designated "SIQ17" in the context of the p53 pathway have yielded no publicly available scientific literature or data. Therefore, this guide will provide a comprehensive overview of the p53 signaling pathway, its role in cancer, and general strategies for its therapeutic modulation. The information presented herein is based on established knowledge of the p53 field.

Introduction: The p53 Tumor Suppressor Pathway

The tumor protein p53, often hailed as the "guardian of the genome," is a critical transcription factor that plays a central role in preventing cancer formation.[1][2] Encoded by the TP53 gene, p53 responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia, to orchestrate a range of anti-proliferative responses.[3] These responses include cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby maintaining genomic stability and preventing the propagation of damaged cells.[3] Due to its crucial role, the p53 pathway is frequently inactivated in human cancers, either through direct mutation of the TP53 gene or by the dysregulation of its upstream regulators or downstream effectors.[3] This makes the p53 pathway a highly attractive target for cancer therapy.

The Core of the p53 Signaling Pathway

Under normal, unstressed conditions, the p53 protein is kept at low levels by its primary negative regulator, the E3 ubiquitin ligase MDM2.[3] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[3] This creates a negative feedback loop, as MDM2 is itself a transcriptional target of p53.

Upon cellular stress, this interaction is disrupted. Post-translational modifications of p53, such as phosphorylation and acetylation, play a key role in its stabilization and activation.[4] For instance, in response to DNA damage, kinases like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) phosphorylate p53 at key residues, leading to its dissociation from MDM2.[5] This allows p53 to accumulate in the nucleus, bind to specific DNA sequences known as p53 response elements (p53REs) in the promoter regions of its target genes, and activate their transcription.

References

Foundational Studies of USP7 Inhibition: A Technical Guide

Introduction

Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology.[1][2] As a deubiquitinating enzyme (DUB), USP7 plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including cell cycle control, DNA damage repair, and immune response.[3][4] Notably, USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1][5][6] By inhibiting USP7, it is possible to destabilize MDM2, leading to the activation of p53 and subsequent tumor suppression.[7][8] This guide provides an in-depth technical overview of the foundational studies of a representative USP7 inhibitor, FT671, focusing on its biochemical properties, mechanism of action, and the experimental methodologies used for its characterization.

Note: A search for the specific compound "SIQ17" did not yield public-domain information. Therefore, this guide utilizes the well-characterized, potent, and selective non-covalent USP7 inhibitor, FT671, as a representative molecule to illustrate the core principles and experimental approaches in the study of USP7 inhibitors.

Biochemical and Cellular Activity of FT671

FT671 was identified through a high-throughput screening of approximately 500,000 compounds using a ubiquitin-rhodamine assay.[7] Subsequent optimization led to FT671, a non-covalent inhibitor from a pyrazolo[3,4-d]pyrimidin-4-one-piperidine series.[7] Its activity was characterized through various biochemical and cellular assays, with key quantitative data summarized below.

| Parameter | Value | Target/System | Assay Type | Reference |

| IC₅₀ | 52 nM (29-94 nM s.e.m. range) | USP7 Catalytic Domain (USP7CD) | Biochemical Inhibition Assay | [7] |

| IC₅₀ | 69 nM (39-120 nM s.e.m. range) | USP7 C-terminal (USP7C-term) | Biochemical Inhibition Assay | [7] |

| Kd | 65 nM (45-92 nM s.e.m. range) | USP7 Catalytic Domain (USP7CD) | Surface Plasmon Resonance (SPR) | [7] |

| Cellular p53 EC₅₀ | 5.6 nM | p53 Accumulation | Cellular Assay | [5] |

| Cellular Viability IC₅₀ | <50 nM | Cell Viability | Cellular Assay | [5] |

Mechanism of Action and Signaling Pathway

The primary mechanism of action for many USP7 inhibitors is the reactivation of the p53 tumor suppressor pathway.[9] USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, marking it for proteasomal degradation.[3][5] Inhibition of USP7 disrupts this cycle, causing the degradation of MDM2, which leads to the stabilization and accumulation of p53.[7][9] Activated p53 then transcriptionally upregulates its target genes, such as CDKN1A (encoding p21), resulting in cell cycle arrest and apoptosis in cancer cells.[7][9]

Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory action of FT671.

Experimental Protocols and Workflows

Biochemical Inhibition Assay (Ubiquitin-Rhodamine)

This assay quantifies the enzymatic activity of USP7 and its inhibition by compounds like FT671. It measures the cleavage of a fluorogenic substrate, ubiquitin-rhodamine, by USP7.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 25 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT). Serially dilute the inhibitor (FT671) in DMSO and then into the assay buffer. Prepare recombinant human USP7 enzyme and the ubiquitin-rhodamine 110 substrate.

-

Reaction Incubation: In a 384-well plate, add the USP7 enzyme to wells containing the diluted inhibitor or vehicle control (DMSO). Incubate for a specified period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate Reaction: Add the ubiquitin-rhodamine substrate to all wells to start the enzymatic reaction.

-

Fluorescence Reading: Immediately measure the fluorescence intensity over time using a plate reader (e.g., Excitation: 485 nm, Emission: 535 nm).

-

Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

References

- 1. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis [mdpi.com]

- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Analysis of USP7 Inhibitors Based on Building QSAR Models and Fragment Design for Screening Marine Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for SIQ17 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Interleukin-17 (IL-17) family of cytokines plays a crucial role in mediating inflammatory responses and is implicated in the pathogenesis of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. The signaling cascade initiated by IL-17 binding to its receptor complex leads to the activation of downstream pathways, primarily NF-κB and MAPK, resulting in the production of pro-inflammatory cytokines and chemokines. SIQ17 is a novel, potent, and selective small molecule inhibitor of the IL-17 signaling pathway, offering a promising therapeutic strategy for a range of inflammatory conditions. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and mechanism of action.

Mechanism of Action of IL-17 Signaling

The IL-17 signaling pathway is initiated by the binding of IL-17A or IL-17F to the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) heterodimeric complex.[1] This binding event recruits the adaptor protein Act1, which functions as an E3 ubiquitin ligase.[1][2] Act1, in turn, recruits and ubiquitinates TRAF6 (TNF receptor-associated factor 6), leading to the activation of the TAK1/TAB2/TAB3 complex.[2][3] This complex then activates two major downstream signaling cascades: the NF-κB pathway and the MAPK pathway (including p38, JNK, and ERK).[3] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[4][5] this compound is hypothesized to exert its inhibitory effect by disrupting a key protein-protein interaction early in the signaling cascade.

Data Presentation

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Parameter | This compound IC₅₀ (nM) |

| NF-κB Reporter Assay | HEK293-IL17R | IL-17A-induced Luciferase Activity | 15.2 ± 2.5 |

| IL-6 Secretion (ELISA) | A549 | IL-17A-induced IL-6 Production | 25.8 ± 4.1 |

| CXCL1 Secretion (ELISA) | HeLa | IL-17A-induced CXCL1 Production | 21.4 ± 3.3 |

| Cell Viability | A549 | Cytotoxicity (72h) | > 10,000 |

Table 2: Recommended Experimental Conditions for this compound

| Parameter | Recommendation | Notes |

| Cell Seeding Density | ||

| 96-well plate | 10,000 - 30,000 cells/well | Optimal density should be determined empirically for each cell line. |

| This compound Preparation | ||

| Stock Solution | 10 mM in DMSO | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

| Working Dilutions | Serially dilute in serum-free media | Prepare fresh on the day of the experiment. |

| Treatment Conditions | ||

| Pre-incubation with this compound | 1 hour | Prior to stimulation with IL-17A. |

| IL-17A Stimulation | 10-50 ng/mL | Optimal concentration may vary by cell line and assay. |

| Incubation Time | 6-24 hours | Dependent on the specific endpoint being measured. |

Experimental Protocols

The following protocols provide a framework for assessing the in vitro activity of this compound.

Protocol 1: NF-κB Reporter Assay

This assay measures the ability of this compound to inhibit IL-17A-induced NF-κB transcriptional activity.

Materials:

-

HEK293 cells stably expressing the IL-17 receptor complex and an NF-κB-driven luciferase reporter.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Serum-free cell culture medium.

-

This compound (10 mM stock in DMSO).

-

Recombinant human IL-17A.

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed 20,000 cells per well in a 96-well plate and incubate overnight at 37°C, 5% CO₂.

-

The next day, prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the cells and replace it with 90 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO in serum-free medium).

-

Incubate the plate for 1 hour at 37°C.

-

Add 10 µL of IL-17A (to a final concentration of 20 ng/mL) or vehicle to the appropriate wells.

-

Incubate for an additional 6 hours at 37°C.

-

Allow the plate to equilibrate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well and incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to the IL-17A-stimulated control and determine the IC₅₀ value.

Protocol 2: IL-6 Secretion ELISA